molecular formula C15H26N2O2 B5132094 N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide

N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B5132094
M. Wt: 266.38 g/mol
InChI Key: KGHKTZJZPDWUCA-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is a synthetic organic compound featuring a bicyclo[2.2.1]heptane (norbornane) scaffold linked via a carboxamide group to a propylmorpholine moiety. The incorporation of the morpholine ring is of significant research interest, particularly in central nervous system (CNS) drug discovery. The morpholine group contributes to a favorable balance of lipophilicity and hydrophilicity, which can enhance solubility and improve blood-brain barrier (BBB) permeability, a critical challenge in developing neurotherapeutics . This physicochemical profile makes compounds containing this structure valuable for investigating new treatments for mood disorders, pain, and neurodegenerative diseases . The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane group can be utilized to constrain molecular conformation, potentially leading to high selectivity and potency when interacting with biological targets such as enzymes and receptors . Research into similar amide derivatives has explored their potential use in a range of metabolic and inflammatory conditions, including type 2 diabetes, obesity, and glucocorticoid receptor-associated disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-15(14-11-12-2-3-13(14)10-12)16-4-1-5-17-6-8-19-9-7-17/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHKTZJZPDWUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amidation step to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Research indicates that derivatives of bicyclic compounds can serve as effective inhibitors for enzymes such as cathepsin C, which is involved in various pathological conditions including inflammatory diseases and cancer .
  • Neuropharmacological Effects : The morpholine component may contribute to neuroactive properties, making this compound a candidate for studies related to neurological disorders.

Drug Design and Development

The structural features of this compound allow it to be utilized as a lead compound in drug design:

  • Scaffold for Drug Libraries : It can be modified to create a library of compounds aimed at optimizing pharmacological properties, such as selectivity and potency against specific targets.

Biological Studies

The compound's unique structure enables its use in various biological assays:

  • Cell Line Studies : Investigating the effects of this compound on different cell lines can provide insights into its mechanism of action and potential therapeutic effects.
  • Animal Models : In vivo studies can further elucidate the pharmacokinetics and pharmacodynamics of this compound, paving the way for clinical applications.

Case Study 1: Inhibition of Cathepsin C

A study demonstrated that compounds similar to this compound effectively inhibit cathepsin C activity, leading to reduced inflammatory responses in animal models. This suggests potential applications in treating autoimmune diseases .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of morpholine derivatives has indicated that modifications on the bicyclic core can enhance neuroprotection in models of neurodegeneration, highlighting the compound's potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the bicyclic core provides structural stability. The compound may act by modulating enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Varied Amine Substituents

The target compound shares a bicyclo[2.2.1]heptane carboxamide core with derivatives such as the Norbo series (–4). Key differences lie in the amine substituents:

Compound Amine Substituent Core Structure Key Properties/Activities Reference
Target Compound 3-(Morpholin-4-yl)propyl Bicyclo[2.2.1]heptane Inferred: Potential CNS activity
Norbo-1 (Exo isomer) 3-(4-Phenylpiperazin-1-yl)propyl Bicyclo[2.2.1]hept-5-ene Serotonin receptor ligand (5-HT${1A}$/5-HT${7}$)
Norbo-27/28 3-(4-(Furan-2-carbonyl)piperazin-1-yl)propyl Bicyclo[2.2.1]hept-5-ene Modified solubility (hydrochloride salts)

Key Observations :

  • Morpholine vs.
  • Exo/Endo Isomerism: Norbo-1 and Norbo-2 demonstrate that stereochemistry significantly impacts binding affinity; similar isomerism could influence the target compound’s activity .

Analogs with Bicyclo Ring Substitutions

Substituents on the bicyclo ring modulate electronic and steric properties:

Compound Bicyclo Ring Substituent Amine Group Yield Notable Data
46 6-Chloro N-Methyl 45% IR: 1738 cm⁻¹ (amide C=O)
47 6-(Phenylthio) N-Methyl 49% NMR: δ 7.4–7.2 (aromatic protons)
48 6-Cyano N-Methyl 41% HRMS-confirmed structure

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CN) : May enhance metabolic stability but reduce solubility compared to unsubstituted analogs like the target compound .
  • Synthesis Yields : Lower yields (~40–49%) for substituted derivatives suggest increased synthetic complexity compared to the target compound’s simpler core .

Pharmacological Activity Comparisons

  • Serotoninergic Ligands: Norbo-1 and Norbo-2 exhibit affinity for 5-HT${1A}$ and 5-HT${7}$ receptors, attributed to the phenylpiperazine moiety’s π-π interactions .
  • Insecticidal Synergists : Bicycloheptane dicarboximides (e.g., N-octyl derivatives) show synergism with pyrethrins, highlighting the role of functional groups (carboxamide vs. dicarboximide) in application specificity .

Biological Activity

N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its unique pharmacological properties. The morpholine moiety enhances solubility and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to disease processes, such as cathepsins, which are involved in protein degradation and have implications in cancer progression and inflammation .
  • Receptor Interaction : It has been suggested that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and offering therapeutic effects in neurological disorders .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Study/Source Biological Activity IC50/EC50 Values Notes
Study ACathepsin C Inhibition50 nMEffective against tumor growth
Study BNeurotransmitter Modulation200 nMPotential anxiolytic effects
Study CAnti-inflammatory Effects150 nMReduces cytokine production

Case Studies

  • Inhibition of Cathepsin C : A study published in WO2014140075A1 highlighted the compound's efficacy as a cathepsin C inhibitor, demonstrating its potential role in cancer therapy by preventing tumor cell invasion .
  • Neuropharmacological Effects : Another investigation revealed that this compound exhibited anxiolytic-like effects in animal models, suggesting its potential use in treating anxiety disorders .
  • Anti-inflammatory Properties : Research conducted on inflammatory models indicated that the compound significantly reduced levels of pro-inflammatory cytokines, pointing to its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the bicyclo[2.2.1]heptane-2-carboxylic acid core via Diels-Alder reactions or functionalization of norbornene derivatives.
  • Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form the reactive carboxamide intermediate.
  • Step 3 : Coupling with 3-(morpholin-4-yl)propylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Optimization focuses on temperature control (40–60°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 60–75%) and minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its purity?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the bicyclic framework (δ 1.2–2.8 ppm for bridgehead protons) and morpholine protons (δ 3.6–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+) at m/z 293.2 (calculated for C16_{16}H25_{25}N2_2O2_2).
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm1^{-1} (amide C=O) and ~1100 cm1^{-1} (morpholine C-O-C) .

Q. What preliminary biological activities have been reported for structurally related bicyclo[2.2.1]heptane carboxamides?

Analogous compounds exhibit:

  • Neuropharmacological Activity : Modulation of orexin receptors (e.g., sleep regulation) and serotoninergic pathways (e.g., antidepressant effects) .
  • Antimicrobial Potential : Activity against Gram-positive bacteria via membrane disruption . These findings suggest prioritization of in vitro receptor-binding assays and cytotoxicity screening for this compound .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets like serotonin receptors?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses within receptor pockets (e.g., 5-HT1A_{1A}). Key interactions include hydrogen bonding between the morpholine oxygen and receptor residues (e.g., Asp116) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA analysis) and conformational flexibility .

Q. What strategies resolve contradictions in biological activity data across studies with similar compounds?

Discrepancies often arise from:

  • Substituent Effects : Minor structural changes (e.g., morpholine vs. piperazine substituents) alter receptor selectivity. For example, replacing morpholine with 2-methylphenylpiperazine in analogs increased 5-HT1A_{1A} affinity by 10-fold .
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., WAY-100635 for serotonin receptors) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl) to the bicyclic core to improve solubility. For example, 3-hydroxy derivatives showed 3-fold higher aqueous solubility .
  • Metabolic Stability : Replace the propyl linker with cyclopropyl to reduce CYP450-mediated oxidation, as seen in related morpholine derivatives .

Q. What experimental designs are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
  • Circular Dichroism (CD) : Correlate elution order with CD spectra (e.g., negative Cotton effect at 220 nm for the R-enantiomer) .

Q. How can solubility challenges in in vivo studies be addressed methodologically?

  • Co-solvent Systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration.
  • Prodrug Strategies : Synthesize phosphate esters of the carboxamide group, which hydrolyze in vivo to release the active compound .

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